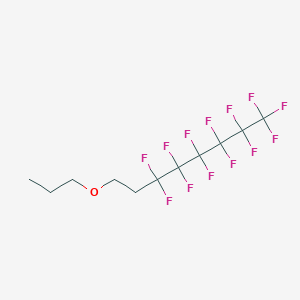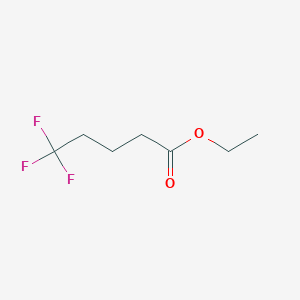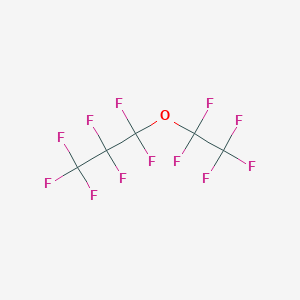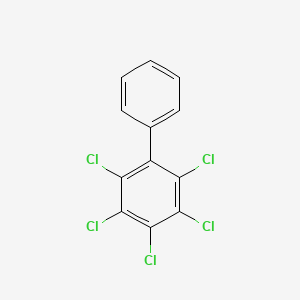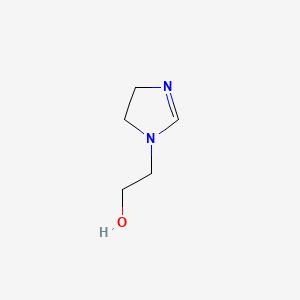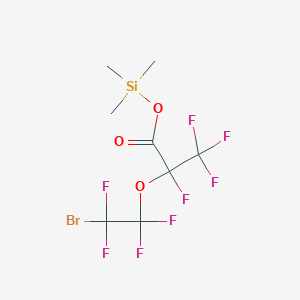
Trimethylsilyl 2-(2-bromotetrafluoroethoxy) tetrafluoropropionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethylsilyl 2-(2-bromotetrafluoroethoxy) tetrafluoropropionate is a fluorinated organic compound with the molecular formula C8H9BrF8O3Si. It is known for its unique chemical structure, which includes both bromine and fluorine atoms, making it a valuable compound in various chemical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethylsilyl 2-(2-bromotetrafluoroethoxy) tetrafluoropropionate typically involves the reaction of 2-(2-bromotetrafluoroethoxy)tetrafluoropropionic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Trimethylsilyl 2-(2-bromotetrafluoroethoxy) tetrafluoropropionate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Hydrolysis: The trimethylsilyl group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the trimethylsilyl group.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used. For example, substitution with sodium azide forms the corresponding azide compound.
Hydrolysis: The major product is 2-(2-bromotetrafluoroethoxy)tetrafluoropropionic acid.
Aplicaciones Científicas De Investigación
Trimethylsilyl 2-(2-bromotetrafluoroethoxy) tetrafluoropropionate has several applications in scientific research:
Biology: Investigated for its potential use in labeling and imaging studies due to its fluorine content.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Trimethylsilyl 2-(2-bromotetrafluoroethoxy) tetrafluoropropionate involves its ability to undergo substitution and hydrolysis reactions. The presence of bromine and fluorine atoms allows it to participate in various chemical transformations, making it a versatile reagent in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
- Trimethylsilyl 2-(2-chlorotetrafluoroethoxy)tetrafluoropropionate
- Trimethylsilyl 2-(2-iodotetrafluoroethoxy)tetrafluoropropionate
Uniqueness
Trimethylsilyl 2-(2-bromotetrafluoroethoxy) tetrafluoropropionate is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and properties compared to its chlorinated and iodinated counterparts .
Propiedades
Número CAS |
1309602-76-3 |
|---|---|
Fórmula molecular |
C8H9BrF8O3Si |
Peso molecular |
413.13 g/mol |
Nombre IUPAC |
trimethylsilyl 2-(2-bromo-1,1,2,2-tetrafluoroethoxy)-2,3,3,3-tetrafluoropropanoate |
InChI |
InChI=1S/C8H9BrF8O3Si/c1-21(2,3)19-4(18)5(10,7(13,14)15)20-8(16,17)6(9,11)12/h1-3H3 |
Clave InChI |
GEKIIFWHPZCMJU-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OC(=O)C(C(F)(F)F)(OC(C(F)(F)Br)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


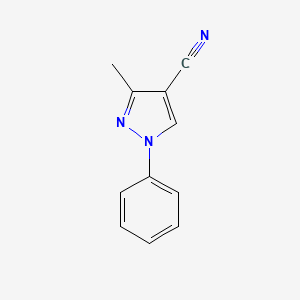
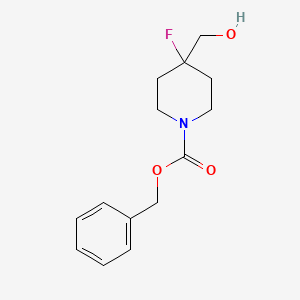
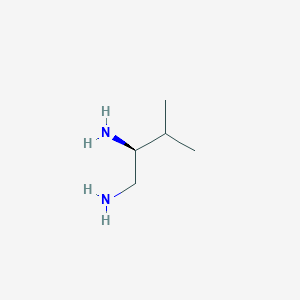
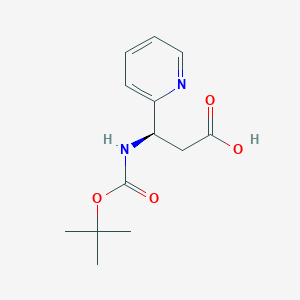
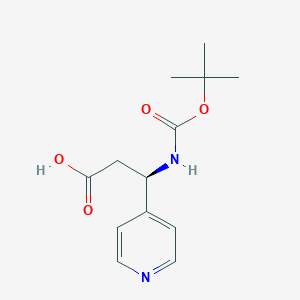
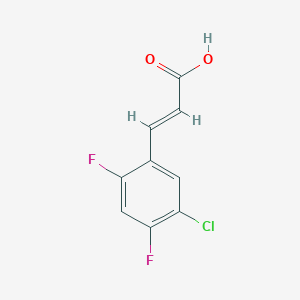
![5-Bromospiro[indoline-3,4'-piperidine]](/img/structure/B8270379.png)
![[2-(3-Fluorophenyl)pyrimidin-5-yl]methanol](/img/structure/B8270382.png)
